Puromycin dihydrochloride
Overview
Description
Puromycin dihydrochloride belongs to the amino-nucleoside family of antibiotics and is isolated from Streptomyces alboniger . It is a broad-spectrum antibiotic and antibacterial agent, active against Gram-positive microorganisms, less active against acid-fast bacilli, and weakly active against Gram-negative microorganisms . It prevents the growth of bacteria, protozoa, algae, and mammalian cells .
Molecular Structure Analysis
The molecular formula of this compound is C22H29N7O5 × 2HCl . It has a molecular weight of 544.43 .Chemical Reactions Analysis
This compound is sensitive to prolonged exposure to heat . It behaves as a very weak acid in solution . The exact chemical reactions involving this compound are not detailed in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 544.43 . Its melting point is between 175.5-177 °C . It has pKa values of 6.8 and 7.2 . The extinction coefficients are 20.3 (275 nm, 0.1 N NaOH) and 19.5 (268 nm, 0.1 N HCl) .Scientific Research Applications
Probing Protein Synthesis and Ribosome Function
Puromycin dihydrochloride, a naturally occurring aminonucleoside antibiotic, is instrumental in the study of protein synthesis. It inhibits protein synthesis by incorporating into the C-terminus of elongating nascent chains, leading to premature termination. This process is crucial in a wide range of model systems, from purified ribosomes to whole animals. Puromycin's structure, mimicking the 3′ end of aminoacylated tRNAs, allows for chemical modifications, creating a toolbox of puromycin-based reagents for diverse applications like affinity purification and fluorescent microscopy detection. These tools have advanced our understanding of protein synthesis regulation in various normal and pathological processes (Aviner, 2020).
Development of Puromycin Analogues
Research has focused on developing puromycin analogues like 3PB and 3PC, designed to interact with proteins associated with ribosomes. These analogues have been biochemically characterized, and their interactions with proteins during ribosome activity have been mapped in living cells. Such developments enable the exploration of translational control mechanisms and contribute to our understanding of protein synthesis (Kandala et al., 2019).
Metabolic Interactions
Puromycin also plays a role in metabolism research. Its interaction with acetyl-CoA levels, when combined with knockdown of pantothenate kinases, has been studied in the context of cancer cell sensitivity. This has implications for understanding the metabolic pathways involved in puromycin's action and potential therapeutic applications (Khadka et al., 2022).
Applications in Molecular Biology
The development of puromycin antibodies and derivatized analogs has enabled the quantification of active translation in various assays. However, recent studies urge caution in interpreting puromycin reactivity, as it may not accurately localize translation at the subcellular level. This highlights the importance of understanding the nuances of puromycin's behavior in biological systems (Enam et al., 2020).
Design of Photocaged Puromycin
The design of photocaged puromycin derivatives, like NVOC-puromycin, for controlled release and spatiotemporal monitoring of translation is a significant development. These derivatives provide tools for precise detection of newly translated proteins, especially in complex biological systems like neurons (Buhr et al., 2015).
Mechanism of Action
Target of Action
Puromycin dihydrochloride, an aminonucleoside antibiotic derived from the Streptomyces alboniger bacterium , primarily targets the ribosome . It interacts with several 60S ribosomal proteins, including L10-like, L13a, L23, L15, L19, L23a, L26-like 1, L8, L37, L3, and L11 . These proteins play crucial roles in protein synthesis, a vital process for cell growth and survival.
Mode of Action
This compound acts as a protein synthesis inhibitor . It mimics the 3’ end of the aminoacylated tRNA , entering the A site of the ribosome and transferring to the growing peptide chain . This causes the formation of a puromycylated nascent chain and premature chain release . The 3’ position of the molecule contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and effectively stopping the ribosome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis . By causing premature chain termination during translation, puromycin disrupts the normal process of protein synthesis . This disruption can have downstream effects on various cellular processes that rely on the production of new proteins.
Pharmacokinetics
It’s known that this compound is soluble in water , which could influence its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis, leading to significant cell death . It is toxic to both prokaryotic and eukaryotic cells , and can kill 99% of cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to prolonged exposure to heat . Additionally, the pH of the environment can affect its activity, as evidenced by the isolation of resistant E. coli transformants on pH-adjusted LB medium .
Safety and Hazards
Future Directions
Puromycin dihydrochloride is widely used in cell biology as a selection antibiotic agent in mammalian cell culture systems . It is also used in CRISPR/Cas9 mammalian gene editing by selecting for successful Cas9-induced knock-in with puromycin resistance gene . The future directions of this compound are not detailed in the search results.
Biochemical Analysis
Biochemical Properties
Puromycin dihydrochloride: acts as a protein synthesis inhibitor . It competes with aminoacyl-tRNA for binding at the A’ site of the peptidyl transferase center during protein translation . This results in premature chain termination and the formation of a puromycylated nascent chain .
Cellular Effects
This compound: has a significant impact on various types of cells and cellular processes. It prevents the growth of bacteria, protozoa, algae, and mammalian cells . It acts very quickly and can kill 99% of the cells within 2 days . It also exhibits antitumor activity in studies on brain tumor cells .
Molecular Mechanism
The molecular mechanism of This compound involves its role as an analog of the 3’ end of aminoacyl-tRNA . It enters the A site and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . This makes the molecule much more resistant to hydrolysis and stops the ribosome .
Temporal Effects in Laboratory Settings
In laboratory settings, This compound exhibits changes in its effects over time. It acts very quickly and can kill 99% of the cells within 2 days
Metabolic Pathways
This compound: is involved in the metabolic pathway of protein synthesis . It competes with aminoacyl-tRNA for binding at the A’ site of the peptidyl transferase center during protein translation .
Subcellular Localization
The subcellular localization of This compound It is known to bind to the A site of the ribosome during protein translation
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSVFGKWZLUTTO-FZFAUISWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O5.2ClH, C22H31Cl2N7O5 | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53-79-2 (Parent) | |
Record name | Puromycin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045861 | |
Record name | Puromycin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Puromycin dihydrochloride is a white powder. (NTP, 1992) | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
58-58-2 | |
Record name | PUROMYCIN DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20968 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Puromycin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Puromycin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PUROMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGN54228S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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